- Regarding the intramolecular cyclization of ethyl (E)-2-cyano-3-(S-methylisothioureido)-2-propenoate, Chemistry of Heterocyclic Compounds (New York, 2010, 46(3), 363-366
Cas no 776-53-4 (ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate)
ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate
- Ethyl 4-amino-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- 4-Amino-2-(methylthio)-
- 4-AMINO-2-(METHYLTHIO)-5-PYRIMIDINECARBOXYLIC ACID ETHYL ESTER
- 5-Pyrimidinecarboxylic acid, 4-amino-2-(methylthio)-, ethyl ester
- Ethyl 4-amino-2-(methylthio)-pyrimidine-5-carboxylate
- ethyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate
- ETHYL-4-AMINO-2-METHYL MERCAPTO-PYRIMIDINE-4-CARBOXYLATE
- ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
- 4-Amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester
- MLS000554777
- SMR000146894
- C8H11N3O2S
- NSC9310
- PubChem15246
- ChemD
- AKOS001086755
- CHEMBL1713273
- HMS1514L06
- 776-53-4
- AC-23450
- ethyl 4-amino-2-methylsulfanyl-5-pyrimidine carboxylate
- 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester
- DTXSID30278699
- QINRQIZOBCQKAZ-UHFFFAOYSA-N
- CS-W008025
- ethyl 4-amino-2-methylsulfanyl-5-pyrimidinecarboxylate
- cid_222666
- 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester
- SY023719
- IDI1_030478
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, AldrichCPR
- SCHEMBL256224
- NSC 9310
- ethyl 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylate
- EN300-11207
- AM20100772
- CCG-164998
- NSC-9310
- Z24688043
- BB 0242855
- ethyl 4-azanyl-2-methylsulfanyl-pyrimidine-5-carboxylate
- J-520963
- FT-0650706
- 4-Amino-2-methylsulfanyl-pyrimidine-5-carbo xylic acid ethyl ester
- AF-601/00276042
- BL000129
- BCP23040
- GS-5700
- ChemDiv3_014680
- BDBM55426
- MFCD00090781
- 2-methylthio-5-ethoxycarbonyl-4-aminopyrimidine
- HMS2305K19
- Ethyl 4-amino-2-methylmercaptopyrimidine-5-carboxylate
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate; Ethyl 4-amino-2-methylsulfanyl-5-pyrimidinecarboxylate; NSC 9310;
- BBL004250
- DB-031226
- Ethyl4-amino-2-(methylthio)pyrimidin-5-carboxylate
- STL140273
-
- MDL: MFCD00090781
- Inchi: 1S/C8H11N3O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3,(H2,9,10,11)
- InChI Key: QINRQIZOBCQKAZ-UHFFFAOYSA-N
- SMILES: S(C)C1=NC=C(C(=O)OCC)C(N)=N1
Computed Properties
- Exact Mass: 213.05700
- Monoisotopic Mass: 213.057
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.5
Experimental Properties
- Density: 1.31
- Melting Point: 133-138°C
- Boiling Point: 370.3℃ at 760 mmHg
- Flash Point: 370.3 °C at 760 mmHg
- Refractive Index: 1.585
- PSA: 103.40000
- LogP: 1.53860
ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P261; P272; P280; P302+P352; P333+P313; P363; P501
- Hazard Category Code: 43
- Safety Instruction: 36/37-24/25
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093274-5g |
Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate |
776-53-4 | 97% | 5g |
£51.00 | 2022-03-01 | |
| Fluorochem | 093274-10g |
Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate |
776-53-4 | 97% | 10g |
£83.00 | 2022-03-01 | |
| Fluorochem | 093274-25g |
Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate |
776-53-4 | 97% | 25g |
£163.00 | 2022-03-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0149-100g |
ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE |
776-53-4 | 95% | 100g |
$500 | 2023-09-07 | |
| Frontier Specialty Chemicals | E13733-1 g |
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate |
776-53-4 | 1g |
$ 19.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | E13733-5 g |
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate |
776-53-4 | 5g |
$ 67.00 | 2022-11-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E13733-1g |
4-Amino-2-(methylthio)- |
776-53-4 | 97% | 1g |
526.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E13733-5g |
4-Amino-2-(methylthio)- |
776-53-4 | 97% | 5g |
1565.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-SW209-5g |
4-Amino-2-(methylthio)- |
776-53-4 | 98% | 5g |
434.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-SW209-200mg |
4-Amino-2-(methylthio)- |
776-53-4 | 98% | 200mg |
50.0CNY | 2021-08-05 |
ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid ; pH 2, 0 - 2 °C
ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Raw materials
ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Preparation Products
ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Suppliers
ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Related Literature
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
Recent Advances in the Study of Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS: 776-53-4)
Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS: 776-53-4) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the pyrimidine scaffold of this compound provides a versatile platform for structural modifications. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against various kinases, including EGFR and VEGFR, which are implicated in tumor growth and angiogenesis. These findings underscore the potential of this compound as a lead structure for the development of novel anticancer agents.
In addition to its applications in oncology, ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate has also been investigated for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound displayed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a scaffold for the development of new antibiotics.
The synthetic versatility of ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate has also been a focus of recent research. A team of chemists developed a novel one-pot synthesis method for this compound, which significantly improved yield and reduced production costs. This advancement is particularly important for large-scale pharmaceutical production, where efficiency and cost-effectiveness are critical. The study also explored the compound's reactivity under various conditions, providing valuable insights for further derivatization and optimization.
Despite these promising developments, challenges remain in the clinical translation of ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's unique structural features and demonstrated biological activities make it a compelling candidate for continued investigation. Future research directions may include the exploration of its applications in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS: 776-53-4) represents a valuable scaffold in medicinal chemistry with diverse applications in drug discovery. Recent studies have highlighted its potential as a kinase inhibitor and antimicrobial agent, as well as advancements in its synthetic methodology. While challenges remain, the compound's versatility and biological activity warrant further exploration, positioning it as a promising candidate for the development of novel therapeutics in the coming years.
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